molecular formula C10H16BNO2S B8288399 (5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid

(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid

Cat. No. B8288399
M. Wt: 225.12 g/mol
InChI Key: IEPHNHIMQJKYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063071B2

Procedure details

Batch 1: NaBH(OAc)3 (271 mg, 1.28 mmol), HOAc (0.07 mL), and 2-Methylpyrrolidine (0.043 mL, 0.42 mmol) were added to a solution of (5-formyl-2-thienyl)boronic acid (100 mg, 0.64 mmol) in CH2Cl2 (4 mL) in a 2-dram vial. The vial was capped and the reaction was stirred at room temperature for 15 h. The reaction mixture was loaded directly onto a 2 g SCX cartridge (pre-equilibrated with MeOH), eluting in sequence with MeOH (12 mL) and a 2 M solution of NH3/MeOH (8 mL). The fractions containing the boronic acid crude product were concentrated under a stream of N2 and dried under high vacuum to give 45 mg of crude product. The crude product was taken up in saturated NaHCO3 (2 mL) and extracted with EtOAc (3×2 mL) to give 6.6 mg of crude {5-[(2-methyl-1-pyrrolidinyl)methyl]-2-thienyl}boronic acid.
Quantity
271 mg
Type
reactant
Reaction Step One
Name
Quantity
0.07 mL
Type
reactant
Reaction Step One
Quantity
0.043 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].CC(O)=O.[CH3:19][CH:20]1[CH2:24][CH2:23][CH2:22][NH:21]1.[CH:25]([C:27]1[S:31][C:30]([B:32]([OH:34])[OH:33])=[CH:29][CH:28]=1)=O>C(Cl)Cl.C([O-])(O)=O.[Na+].CO>[CH3:19][CH:20]1[CH2:24][CH2:23][CH2:22][N:21]1[CH2:25][C:27]1[S:31][C:30]([B:32]([OH:34])[OH:33])=[CH:29][CH:28]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
271 mg
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
0.07 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
0.043 mL
Type
reactant
Smiles
CC1NCCC1
Name
Quantity
100 mg
Type
reactant
Smiles
C(=O)C1=CC=C(S1)B(O)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
WASH
Type
WASH
Details
eluting in sequence with MeOH (12 mL)
ADDITION
Type
ADDITION
Details
The fractions containing the boronic acid crude product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under a stream of N2
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to give 45 mg of crude product
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×2 mL)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1N(CCC1)CC1=CC=C(S1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 mg
YIELD: CALCULATEDPERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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